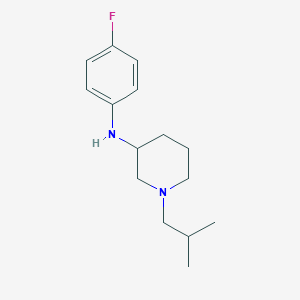
7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a butyl group, a chlorophenoxy group, and a dimethyl-tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the butyl group at the N7 position of the purine core.
Phenoxy Substitution: Attachment of the 2-chlorophenoxy group at the 8th position.
Methylation: Addition of methyl groups at the 1st and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the chlorophenoxy group to a phenol derivative.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce phenol derivatives.
Scientific Research Applications
7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Pharmacology: The compound’s interaction with various receptors and enzymes makes it a candidate for drug development.
Biological Studies: Its effects on cellular models of neurotoxicity are studied to understand its neuroprotective properties.
Mechanism of Action
The mechanism of action of 7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves:
Inhibition of MAO-B: This enzyme is responsible for the breakdown of dopamine, and its inhibition can increase dopamine levels in the brain.
Antagonism of A2A Receptors: Blocking these receptors can have neuroprotective effects and improve motor function.
PDE4/10 Inhibition: Inhibiting these phosphodiesterases can enhance intracellular signaling pathways involved in neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Xanthine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
7-BUTYL-8-(2-CHLOROPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of substituents, which confer distinct pharmacological properties, such as dual inhibition of MAO-B and antagonism of A2A receptors .
Properties
IUPAC Name |
7-butyl-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-4-5-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-12-9-7-6-8-11(12)18/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXLESZWDQPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3969830.png)
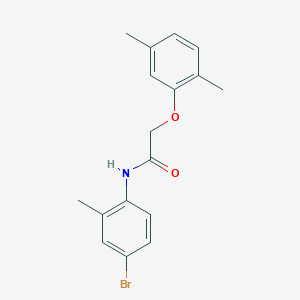
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B3969855.png)
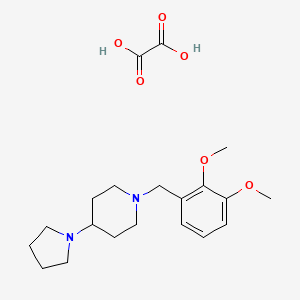
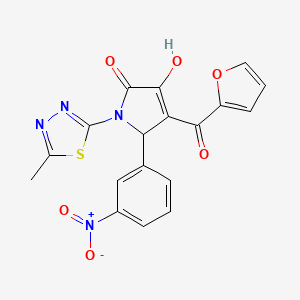
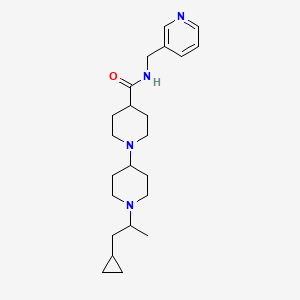
![2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3969876.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3969882.png)
![3-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3969888.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3969891.png)
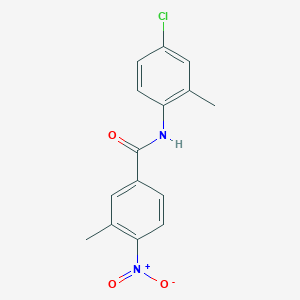
![4-[(3,5-dimethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3969907.png)
